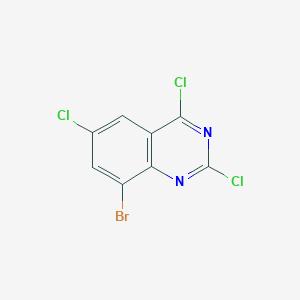
8-Bromo-2,4,6-trichloroquinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Bromo-2,4,6-trichloroquinazoline is a quinazoline derivative known for its unique chemical structure and properties Quinazoline derivatives are heterocyclic compounds containing a fused benzene and pyrimidine ring system
Métodos De Preparación
The synthesis of 8-Bromo-2,4,6-trichloroquinazoline can be achieved through several methods. One common approach involves the cyclocondensation reaction of appropriate precursors under specific conditions. For instance, the reaction of 2,4,6-trichloroaniline with bromine in the presence of a suitable catalyst can yield the desired compound. Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Análisis De Reacciones Químicas
8-Bromo-2,4,6-trichloroquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form quinazoline N-oxides or reduction to yield dihydroquinazolines.
Coupling Reactions: The compound can be involved in coupling reactions such as Suzuki-Miyaura and Sonogashira couplings, leading to the formation of more complex structures.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
8-Bromo-2,4,6-trichloroquinazoline has found applications in various scientific research fields:
Biology: The compound exhibits biological activities such as antimicrobial, anticancer, and anti-inflammatory properties, making it a subject of interest in drug discovery and development.
Medicine: Its derivatives are explored for their potential therapeutic effects, including as inhibitors of specific enzymes and receptors.
Industry: The compound is used in the development of optoelectronic materials, including organic light-emitting diodes (OLEDs) and sensors.
Mecanismo De Acción
The mechanism of action of 8-Bromo-2,4,6-trichloroquinazoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological molecules, leading to its diverse biological effects.
Comparación Con Compuestos Similares
8-Bromo-2,4,6-trichloroquinazoline can be compared with other quinazoline derivatives such as:
8-Bromo-2,4-dichloroquinazoline: Similar in structure but with one less chlorine atom, leading to differences in reactivity and biological activity.
6-Bromoquinazoline derivatives: These compounds have variations in the position of the bromine atom, affecting their chemical and biological properties.
Propiedades
Fórmula molecular |
C8H2BrCl3N2 |
|---|---|
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
8-bromo-2,4,6-trichloroquinazoline |
InChI |
InChI=1S/C8H2BrCl3N2/c9-5-2-3(10)1-4-6(5)13-8(12)14-7(4)11/h1-2H |
Clave InChI |
FFJXNEBOEYIRPY-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C2=C1C(=NC(=N2)Cl)Cl)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3R)-5-(Methylsulfonyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13055959.png)
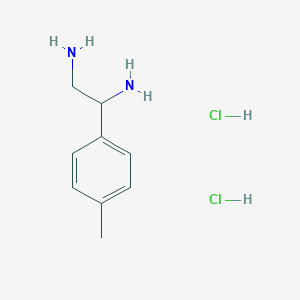
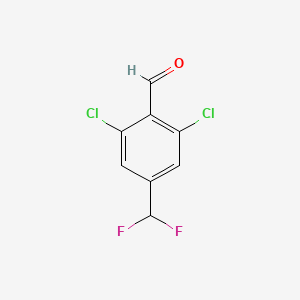
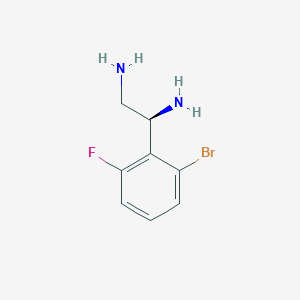

![7-Methyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-1-carboxylic acid](/img/structure/B13055981.png)
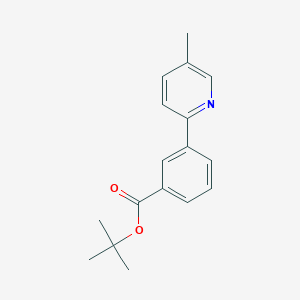
![1'-(4-nitrophenyl)spiro[2,3,4,9-tetrahydropyrido[3,4-b]indole-1,4'-piperidine];hydrochloride](/img/structure/B13056001.png)
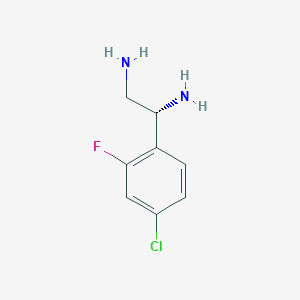
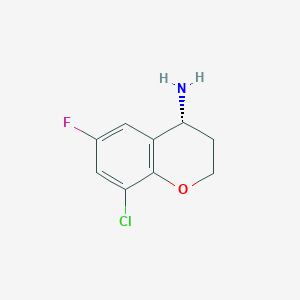
![4-[4-(1H-imidazol-1-yl)phenyl]-1,2,3-thiadiazole hydrochloride](/img/structure/B13056017.png)
![3-ethyl-5-[(Z)-(4-hydroxyphenyl)methylidene]-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one](/img/structure/B13056021.png)
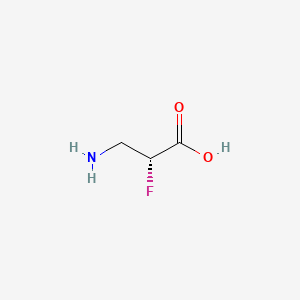
![(2E,5E)-5-[(6-chloropyridin-3-yl)methylidene]-3-ethyl-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-4-one](/img/structure/B13056032.png)
